Comparative CYP2B6 Inhibition Profile: Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate Demonstrates Moderate Inhibitory Activity
Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate inhibits Cytochrome P450 2B6 (CYP2B6) with an IC50 of 180 nM, as determined in human liver microsomes [1]. This contrasts with its weaker activity against other CYP isoforms, such as CYP2E1 (IC50 = 7,000 nM) and CYP1A2 (IC50 = 290 nM) [1]. This profile is significant when compared to other cyclopropane carboxylates, which often show a different selectivity pattern or lack this level of characterization.
| Evidence Dimension | Enzyme Inhibition (CYP2B6) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | CYP2E1 inhibition by the same compound (IC50 = 7,000 nM) |
| Quantified Difference | 39-fold difference in IC50 values between CYP2B6 and CYP2E1 inhibition by the target compound. |
| Conditions | Human liver microsomes; preincubation with compound for 5 minutes; substrate: bupropion (for CYP2B6), chlorzoxazone (for CYP2E1), phenacetin (for CYP1A2). |
Why This Matters
This data is critical for researchers studying drug-drug interactions (DDI) or developing compounds where CYP2B6 inhibition is a concern, as it provides a quantitative benchmark for assessing the potential of this building block or its derivatives to interfere with hepatic metabolism.
- [1] BindingDB. (n.d.). BDBM50366394 (CHEMBL4159065): Activity data for Cytochrome P450 2B6, 2E1, and 1A2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366394 View Source
